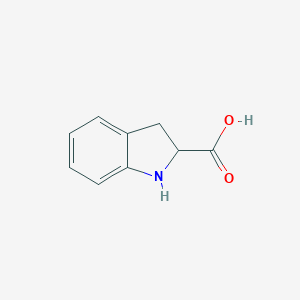

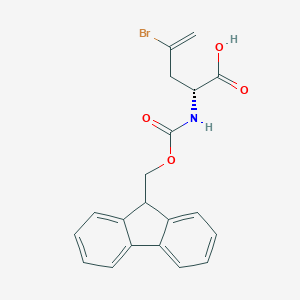

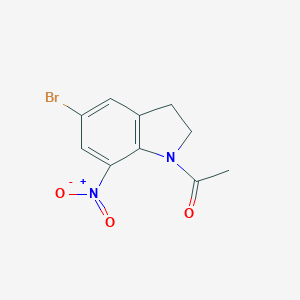

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid

Descripción general

Descripción

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid, also known as R-FMABPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is used for various purposes, including as a catalyst for chemical reactions, as an inhibitor of enzyme activity, and as a fluorescent probe for imaging. R-FMABPA has been studied extensively in recent years, and its unique properties make it a valuable tool for scientists.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

The compound is employed as a protecting group in peptide synthesis, particularly for asymmetrically protected amino acids. For example, it has been used in the preparation of asymmetrically protected 2,7-diaminosuberic acid through a synthetic pathway that exploits (acyloxy)alkoxy promoiety as a protecting group. This method involves ring-closing metathesis (RCM) reactions facilitated by second-generation Grubbs catalysts, showcasing its utility in synthesizing complex peptides (Mollica et al., 2012).

Solid-Phase Synthesis of β-Peptides

It also plays a crucial role in the preparation of N-Fmoc-protected β2-homoamino acids, which are key intermediates for the solid-phase synthesis of β-peptides. The critical step in this process is the diastereoselective amidomethylation of Ti-enolates, demonstrating the compound's importance in synthesizing peptides with potential therapeutic applications (Šebesta & Seebach, 2003).

Synthesis of Fluorinated Amino Acids

Further applications include the stereoselective synthesis of γ-fluorinated α-amino acids, which are valuable in medicinal chemistry and drug design. The process involves diastereoselective alkylation using 2-hydroxy-3-pinanone as an auxiliary, highlighting the compound's versatility in creating fluorinated derivatives for pharmaceutical research (Laue et al., 2000).

Development of Solid Phase Synthesis Linkers

The compound's derivatives have been synthesized for use as linkers in solid-phase synthesis, offering higher acid stability compared to standard linkers. This application underscores its significance in the development of peptide synthesis technologies, facilitating the production of peptides with high yield and purity (Bleicher et al., 2000).

Self-Assembly and Nanostructure Formation

Moreover, derivatives of this compound exhibit self-assembling properties, forming structures like flower-like morphologies and fibers under different conditions. These self-assembled nanostructures have potential applications in nanotechnology and materials science, highlighting the compound's role in designing novel architectures with controllable features (Gour et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQROHMHEGJMPD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146571 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220497-92-7 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)